2-Methylenequinuclidin-3-one

Description

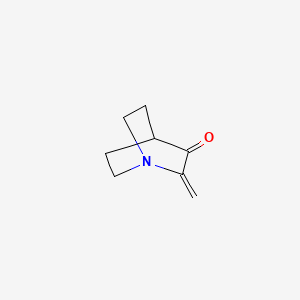

2-Methylenequinuclidin-3-one (MQ) is a bicyclic ketone with the molecular formula C₈H₁₁NO and a molar mass of 137.18 g/mol. It is the active metabolite of the prodrug APR-246 (2-hydroxymethyl-2-methoxymethyl-1-azabicyclo[2.2.2]octan-3-one), which is under clinical investigation for treating cancers with TP53 mutations . MQ functions as a Michael acceptor, covalently binding to cysteine residues in mutant p53 protein, restoring its wild-type conformation, and triggering apoptosis in cancer cells . Its electrophilic methylene group (C=CH₂) is critical for this activity, enabling nucleophilic attack by thiol groups in target proteins .

Structure

3D Structure

Properties

IUPAC Name |

2-methylidene-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-8(10)7-2-4-9(6)5-3-7/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPWIWAGVOXDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(=O)C2CCN1CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5832-54-2, 5291-26-9 | |

| Record name | 2-Methylenequinuclidin-3-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005832542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylene-3-quinuclidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methylenequinuclidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylidene-1-azabicyclo[2.2.2]octan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLENE-3-QUINUCLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBL6TAE47S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

2-Methylenequinuclidin-3-one can be synthesized through several methods. One common synthetic route involves starting from quinuclidin-3-one. The quinuclidin-3-one is subjected to methylenation using appropriate reagents such as methylene transfer agents. The reaction conditions typically involve the use of organic solvents like ether or acetone, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Chemical Reactions Analysis

2-Methylenequinuclidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The methylene group can participate in substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

Key Mechanisms Include:

- Covalent Binding: MQ acts as a Michael acceptor, preferentially binding to soft nucleophiles like cysteine thiols .

- Restoration of Wild-Type Activity: It has been shown to restore wild-type activity to several mutant p53 variants, including R175H and R273H, which are commonly associated with malignancies .

- Induction of Apoptosis: By restoring p53 function, MQ promotes apoptosis in tumor cells, particularly those harboring mutant forms of p53 .

Cancer Treatment

MQ has been investigated for its potential in treating various cancers due to its ability to restore p53 functionality:

- Melanoma: Studies have indicated that MQ can enhance the efficacy of BRAF inhibitors in melanoma treatment by restoring mutant p53 activity .

- Hyperproliferative Diseases: The compound is being explored for broader applications in hyperproliferative diseases, including different forms of cancer and autoimmune disorders .

Chronic Inflammatory Diseases

Research suggests that MQ derivatives may also have beneficial effects in chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease due to their redox properties .

Case Studies and Research Findings

Several studies have documented the effects of MQ on cancer cells:

- Study on Melanoma Cells: A study demonstrated that 2-methylenequinuclidin-3-one derivatives could induce apoptosis in malignant melanoma cells by restoring mutant p53 activity .

- Molecular Docking Studies: Molecular dynamics simulations have shown that MQ binds effectively to mutant p53 structures, stabilizing them and enhancing their interaction with DNA response elements .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-Methylenequinuclidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Key Functional Groups |

|---|---|---|---|---|

| 2-Methylenequinuclidin-3-one | C₈H₁₁NO | 137.18 | Methylene group at C2 | α,β-unsaturated ketone |

| 2-(2-Methoxybenzylidene)quinuclidin-3-one | C₁₅H₁₇NO₂ | 243.31 | 2-Methoxybenzylidene at C2 | Aromatic methoxy, conjugated ketone |

| 2-(Bis(4-methoxyphenyl)methyl)quinuclidin-3-one | C₂₂H₂₅NO₃ | 351.45 | Bis(4-methoxyphenyl)methyl at C2 | Two methoxyphenyl groups |

| (E)-2-(Pyridin-3-ylmethylene)quinuclidin-3-one | C₁₃H₁₄N₂O | 214.26 | Pyridin-3-ylmethylene at C2 | Pyridine ring, conjugated ketone |

| 2-Methylquinuclidin-3-one | C₈H₁₃NO | 139.20 | Methyl group at C2 | Saturated ketone |

Key Observations :

- MQ ’s α,β-unsaturated ketone system enables Michael addition reactions, distinguishing it from saturated analogues like 2-Methylquinuclidin-3-one , which lacks electrophilic reactivity .

- 2-(Bis(4-methoxyphenyl)methyl)quinuclidin-3-one has bulky substituents, likely reducing membrane permeability but improving stability .

Pharmacological Activity

Key Findings :

- MQ’s unique ability to restore p53 function is unmatched by analogues like 2-Methylquinuclidin-3-one or 2-(Bis(4-methoxyphenyl)methyl)quinuclidin-3-one , which lack the requisite electrophilic moiety .

- Bulky substituents in 2-(Bis(4-methoxyphenyl)methyl)quinuclidin-3-one may hinder target engagement but improve pharmacokinetic properties .

Biological Activity

2-Methylenequinuclidin-3-one is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in cancer treatment and other diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinuclidine core with a ketone functional group at the 3-position and a methylene group at the 2-position. This unique structure contributes to its distinct biological properties compared to related compounds.

| Compound | Structure | Notable Features |

|---|---|---|

| This compound | Structure | Contains both ketone and methylene groups |

| Quinuclidin-3-one | Structure | Lacks the methyl group at the second position |

| 2-Methylquinuclidine | Structure | Lacks the ketone group at the third position |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

- Reactive Oxygen Species (ROS) Induction : The compound has been shown to elevate ROS levels, which can lead to apoptosis in cancer cells. This is achieved through its interaction with cysteine residues in proteins like mutant p53 and thioredoxin reductase 1 (TrxR1), converting them into pro-oxidant forms that promote cell death .

- p53 Reactivation : this compound acts as a p53 refolding agent, restoring its functionality in cells with mutated p53. This reactivation triggers apoptotic pathways, making it a potential candidate for cancer therapy .

Biological Activity in Cancer Research

Recent studies have highlighted the efficacy of this compound in various cancer cell lines. For instance, it has demonstrated potent activity against neuroblastoma, lymphoma, and acute lymphoblastic leukemia cells. The following table summarizes key findings from relevant studies:

| Cell Line | IC50 (µM) | Response Type |

|---|---|---|

| Neuroblastoma (e.g., IMR-32) | <10 | Highly responsive |

| Lymphoma (e.g., KNS-42) | <10 | Highly responsive |

| Acute Lymphoblastic Leukemia | <10 | Highly responsive |

These results indicate that the compound could be effective in treating specific cancers characterized by low levels of SLC7A11, a biomarker for responsiveness to treatment .

Case Studies and Clinical Implications

- Study on APR-246 Combination Therapy : A study investigated the combination of this compound with HDAC inhibitors in cancer treatment. The results indicated enhanced anti-cancer effects through synergistic mechanisms involving p53 reactivation and increased ROS production .

- Neuroblastoma Treatment : In vitro assays showed that this compound significantly inhibited cell proliferation in neuroblastoma models, suggesting its potential as a therapeutic agent for this aggressive cancer type .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.